molecular formula C8H6F3NO3 B8800841 N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide

Cat. No.: B8800841
M. Wt: 221.13 g/mol
InChI Key: SXTONSAAPWCQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoro-acetamide is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

N-(2,4-dihydroxyphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(15)12-5-2-1-4(13)3-6(5)14/h1-3,13-14H,(H,12,15)

InChI Key

SXTONSAAPWCQDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-(2,4-dimethoxy phenyl)-2,2,2-trifluoro-acetamide (2.50 g; 10 mmol) in CH2Cl2 (20 mL) cooled to −10° C. was added 1 M BBr3 (CH2Cl2; 24 mL; 24 mmol) under N2 atmosphere. The mixture was allowed to warm to room temperature over 2 hours and poured onto H2O (150 mL). Saturated aqueous NaHCO3 (100 mL) and diethylether (100 mL) was added to dissolve any precipitated material. The organic layer was Isolated, washed with H2O (50 mL), dried (MgSO4), filtered and the eluate evaporated to dryness to yield 1.85 g (83%) of the desired compound as a greyish solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 1.5 grams (0.0036 mole) of, N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide and 0.2 gram (catalyst) of 10% palladium on carbon in 125 mL of ethanol was treated with hydrogen gas in a Parr Hydrogenator, yielding 0.80 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Name
N-[2,4-bis(phenylmethoxy)phenyl]-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.